![molecular formula C24H50O5Sn2 B12680202 1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane CAS No. 85702-77-8](/img/structure/B12680202.png)
1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane: is an organotin compound known for its unique structure and properties. This compound is characterized by the presence of two tin atoms connected through an oxygen bridge, with each tin atom further bonded to two methyl groups and an oxoneodecyl group. It is widely used in various industrial and research applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane can be synthesized through the reaction of tetramethyltin with oxoneodecyl alcohol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed into the system. The reaction is carried out under controlled conditions to maximize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The oxoneodecyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Tin oxides and other oxidized tin species.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Applications De Recherche Scientifique
Chemistry: 1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also used in the synthesis of other organotin compounds.
Biology: In biological research, this compound is used to study the effects of organotin compounds on biological systems. It is also used in the development of tin-based drugs and as a catalyst in biochemical reactions.
Medicine: The compound has potential applications in medicine, particularly in the development of anticancer and antimicrobial agents. Its ability to interact with biological molecules makes it a valuable tool in medicinal chemistry.
Industry: Industrially, this compound is used as a stabilizer in the production of plastics and as a catalyst in various chemical processes. It is also used in the production of coatings and adhesives.
Mécanisme D'action
The mechanism of action of 1,1,3,3-tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to changes in their structure and function. This interaction can inhibit the activity of certain enzymes or disrupt cellular processes, making it useful in various applications.
Comparaison Avec Des Composés Similaires
1,1,3,3-Tetramethyldisiloxane: A similar compound with silicon atoms instead of tin.
1,3-Bis(3-cyanopropyl)tetramethyldisiloxane: Another organosilicon compound with similar properties.
Uniqueness: 1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane is unique due to the presence of tin atoms, which impart different reactivity and properties compared to silicon-based compounds. The oxoneodecyl groups also provide additional functionalization, making it versatile for various applications.
Propriétés
Numéro CAS |
85702-77-8 |
|---|---|
Formule moléculaire |
C24H50O5Sn2 |
Poids moléculaire |
656.1 g/mol |
Nom IUPAC |
[[7,7-dimethyloctanoyloxy(dimethyl)stannyl]oxy-dimethylstannyl] 7,7-dimethyloctanoate |
InChI |
InChI=1S/2C10H20O2.4CH3.O.2Sn/c2*1-10(2,3)8-6-4-5-7-9(11)12;;;;;;;/h2*4-8H2,1-3H3,(H,11,12);4*1H3;;;/q;;;;;;;2*+1/p-2 |
Clé InChI |
VBSCWPLACDFTSH-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(C)CCCCCC(=O)O[Sn](C)(C)O[Sn](C)(C)OC(=O)CCCCCC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



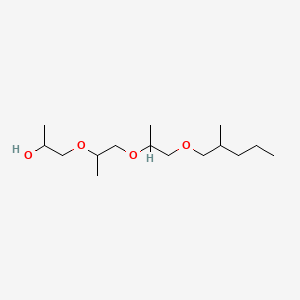
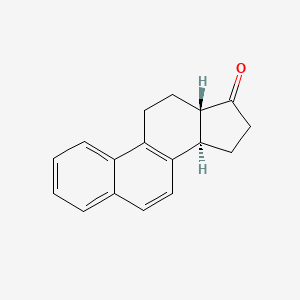
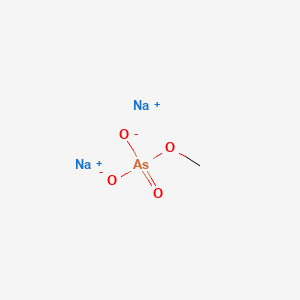

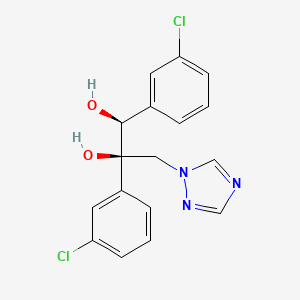
![N-[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B12680173.png)

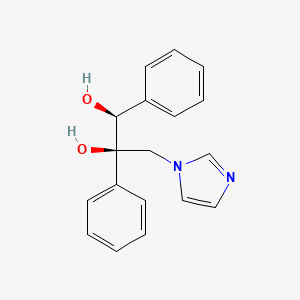
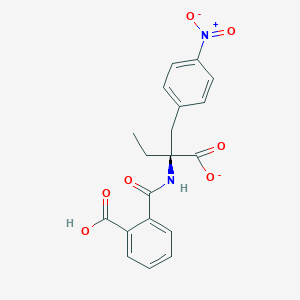
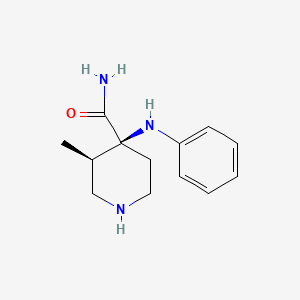
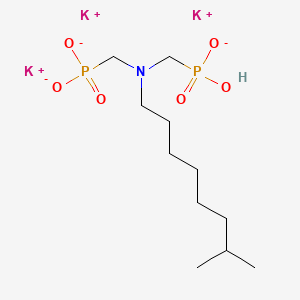
![(p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride](/img/structure/B12680196.png)
![1,3,3-Trimethylbicyclo[2.2.1]hept-2-YL stearate](/img/structure/B12680210.png)
